molecular formula C11H14BrClN2 B1149558 (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide CAS No. 198988-88-4

(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Cat. No.: B1149558
CAS No.: 198988-88-4
M. Wt: 289.6
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[221]heptane hydrobromide is a chemical compound known for its unique bicyclic structure and significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core, often derived from a Diels-Alder reaction between a suitable diene and dienophile.

    Chlorination: Introduction of the 4-chlorophenyl group is achieved through electrophilic aromatic substitution.

    Formation of the Diazabicyclo Structure: This step involves the cyclization of the intermediate to form the diazabicyclo structure, often using a base-catalyzed intramolecular reaction.

    Hydrobromide Salt Formation: The final step is the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides of the diazabicyclo structure.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its interaction with neurotransmitter receptors. It has shown potential as a ligand for certain receptor subtypes, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It has been investigated for its analgesic and anti-inflammatory properties, as well as its potential use in treating neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the receptor subtype and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide: A stereoisomer with different biological activity.

    2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride: A similar compound with a different counterion.

    2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide: A compound with a methyl group instead of a chlorine atom.

Uniqueness

The uniqueness of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide lies in its specific stereochemistry and the presence of the 4-chlorophenyl group, which confer distinct biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(1S,4R)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMLSMYPDMNCNZ-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@H]1CN2C3=CC=C(C=C3)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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